

# An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-Methoxybenzenesulfonyl chloride
CAS No.:	10130-74-2
Cat. No.:	B155215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-methoxybenzenesulfonyl chloride**, a key reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This document details its chemical structure, physical and spectroscopic properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.

## Chemical Structure and Identification

**3-Methoxybenzenesulfonyl chloride** is an aromatic sulfonyl chloride featuring a methoxy group at the meta-position of the benzene ring.

DOT Diagram of the Chemical Structure:

Caption: Chemical structure of **3-Methoxybenzenesulfonyl chloride**.

Chemical Identifiers:

Identifier	Value
IUPAC Name	3-methoxybenzenesulfonyl chloride[1]
CAS Number	10130-74-2[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>3</sub> S[1]
SMILES	<chem>COC1=CC(=CC=C1)S(=O)(=O)Cl</chem> [1]
InChI	InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3[1]

## Physicochemical Properties

A summary of the key physical and chemical properties of **3-methoxybenzenesulfonyl chloride** is provided below.

Property	Value
Molecular Weight	206.65 g/mol [1]
Appearance	Clear pale yellow to pale brownish liquid
Density	1.460 g/mL at 25 °C (lit.)
Refractive Index	n <sub>20</sub> /D 1.5560 (lit.)
Boiling Point	158-159 °C at 20 mmHg
Solubility	Reacts with water. Soluble in many organic solvents.

## Spectroscopic Data

Detailed experimental spectroscopic data for **3-methoxybenzenesulfonyl chloride** is not readily available in public databases. The following tables provide predicted data based on standard spectroscopic principles and software, which can serve as a reference for characterization.

Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 400 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.65	ddd	1H	Ar-H
~7.50	t	1H	Ar-H
~7.35	t	1H	Ar-H
~7.15	ddd	1H	Ar-H
3.85	s	3H	-OCH <sub>3</sub>

Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz):

Chemical Shift (ppm)	Assignment
~160.0	Ar-C-O
~142.0	Ar-C-S
~130.5	Ar-C-H
~122.0	Ar-C-H
~120.0	Ar-C-H
~114.0	Ar-C-H
55.8	-OCH <sub>3</sub>

Predicted Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	m	Aromatic C-H stretch
~2950-2850	m	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1600, ~1480	s, m	Aromatic C=C stretch
~1380	s	S=O asymmetric stretch
~1180	s	S=O symmetric stretch
~1250, ~1040	s	C-O stretch
~600-500	s	S-Cl stretch

Predicted Mass Spectrometry Fragmentation:

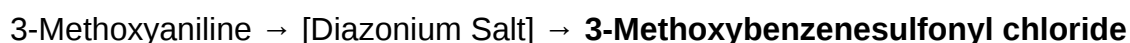
m/z	Interpretation
206/208	[M] <sup>+</sup> molecular ion peak (with <sup>37</sup> Cl isotope)
171	[M-Cl] <sup>+</sup>
142	[M-SO <sub>2</sub> Cl] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of 3-Methoxybenzenesulfonyl Chloride

A common laboratory-scale synthesis of **3-methoxybenzenesulfonyl chloride** proceeds via the diazotization of 3-methoxyaniline followed by a Sandmeyer-type reaction.

Reaction Scheme:



Materials:

- 3-Methoxyaniline
- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Sulfur Dioxide
- Copper(II) Chloride
- Glacial Acetic Acid
- Water
- Ether
- 1N Sodium Hydroxide Solution
- 1N Hydrochloric Acid Solution
- Saturated Brine
- Anhydrous Magnesium Sulfate
- Silica Gel
- Dichloromethane
- Hexane

Procedure:

- In a flask, prepare a mixed solution of 450 mL of glacial acetic acid and 45 mL of water. Saturate this solution with sulfur dioxide gas at 25 °C.
- To this saturated solution, add 20.4 g (0.12 mol) of copper(II) chloride and pass sulfur dioxide gas again until saturation.

- In a separate flask, dissolve 3-methoxyaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C.
- Prepare a solution of sodium nitrite in water and add it dropwise to the 3-methoxyaniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt.
- Slowly add the cooled diazonium salt solution to the stirred sulfur dioxide/copper(II) chloride mixture, keeping the temperature between 20-26 °C. Gas evolution will be observed.
- After the addition is complete, the reaction temperature may rise. Once the temperature begins to drop, heat the mixture to 50 °C and stir for 15 minutes.
- Cool the reaction mixture to room temperature and pour it into 2 kg of ice water.
- Extract the oily product with ether (2 x 1000 mL).
- Combine the ether layers and wash sequentially with 1N NaOH solution (2 x 1000 mL), 1N HCl solution (2 x 1000 mL), and saturated brine (1 x 1000 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by distillation under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent to yield pure **3-methoxybenzenesulfonyl chloride**.

## General Protocol for Sulfonamide Synthesis

**3-Methoxybenzenesulfonyl chloride** is highly reactive towards nucleophiles and is a primary building block for the synthesis of sulfonamides.

DOT Diagram of the General Sulfonamide Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of sulfonamides.

Materials:

- **3-Methoxybenzenesulfonyl chloride**
- A primary or secondary amine
- A non-nucleophilic base (e.g., pyridine or triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO<sub>3</sub>, brine, anhydrous MgSO<sub>4</sub>, silica gel, and appropriate eluents)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Dissolve **3-methoxybenzenesulfonyl chloride** (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours, depending on the reactivity of the amine.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, water, and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude sulfonamide by recrystallization or silica gel column chromatography to obtain the final product.

## Applications in Drug Development

The sulfonyl chloride functional group is a potent electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity makes **3-methoxybenzenesulfonyl chloride** a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its primary use is in the introduction of the 3-methoxyphenylsulfonyl moiety into a target molecule.

The sulfonamide group (-SO<sub>2</sub>NHR), formed by the reaction of a sulfonyl chloride with an amine, is a well-established pharmacophore found in a wide range of clinically approved drugs. The 3-methoxy substituent can influence the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Examples of compound classes synthesized using **3-methoxybenzenesulfonyl chloride** include pyrazole and piperazine derivatives, which are being explored for their potential as kinase inhibitors in anticancer therapy and as agents targeting the central nervous system.

## Safety Information

**3-Methoxybenzenesulfonyl chloride** is a corrosive substance that can cause severe skin burns and eye damage.<sup>[1]</sup> It is also moisture-sensitive and will hydrolyze to form 3-methoxybenzenesulfonic acid and hydrochloric acid.

**Handling Precautions:**

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
- Keep away from moisture.
- In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

**Storage:**

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Store away from incompatible materials such as water, bases, and alcohols.

***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxybenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155215/docs#an-in-depth-technical-guide-to-3-methoxybenzenesulfonyl-chloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)